molecular formula C19H19BrIN3O3 B11564156 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-iodophenyl)butanamide

(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(3-iodophenyl)butanamide

Cat. No.: B11564156
M. Wt: 544.2 g/mol
InChI Key: LOEIJNYBJQDQHP-YDZHTSKRSA-N
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Description

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of bromine, iodine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetic acid to produce 2-(4-bromo-2-methylphenoxy)acetic acid. The acetic acid derivative is then converted to its corresponding amide by reacting with ammonia or an amine.

The next step involves the iodination of 3-iodoaniline to form N-(3-iodophenyl)butanamide. Finally, the two intermediates are coupled under specific conditions to yield the target compound. The reaction conditions typically include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like crystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-IODOPHENYL)BUTANAMIDE is unique due to its specific combination of bromine, iodine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19BrIN3O3

Molecular Weight

544.2 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-(3-iodophenyl)butanamide

InChI

InChI=1S/C19H19BrIN3O3/c1-12-8-14(20)6-7-17(12)27-11-19(26)24-23-13(2)9-18(25)22-16-5-3-4-15(21)10-16/h3-8,10H,9,11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

LOEIJNYBJQDQHP-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC(=CC=C2)I

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC(=CC=C2)I

Origin of Product

United States

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